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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethoxy)phenol

Cat. No.: B1341764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unique chemical scaffold of brominated and fluorinated phenols has garnered significant

interest in medicinal chemistry due to the diverse biological activities exhibited by their

derivatives. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of analogs related to 2-Bromo-5-(trifluoromethoxy)phenol, focusing on their

anticancer, enzyme inhibitory, and antibacterial properties. The inclusion of a trifluoromethoxy

group is known to enhance metabolic stability and binding affinity, while the bromine atom can

influence electronic properties and provide a site for further chemical modification.[1][2]

Quantitative Data Summary
The following tables summarize the biological activities of various bromophenol analogs,

providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of 2-Amino-4-bromo-5-
(trifluoromethyl)phenol Derivatives
The in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

derivatives was assessed against several human cancer cell lines using the MTT assay. The

half-maximal inhibitory concentrations (IC50) are presented below.[1]
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Compound
ID

R Group

IC50 (µM)
vs. MCF-7
(Breast
Cancer)

IC50 (µM)
vs. A549
(Lung
Cancer)

IC50 (µM)
vs. HeLa
(Cervical
Cancer)

IC50 (µM)
vs. HepG2
(Liver
Cancer)

1a -H 15.2 21.5 18.9 25.1

1b -CH3 10.8 15.2 12.5 18.4

1c -Cl 8.5 11.9 9.8 14.3

1d -F 7.9 10.5 8.6 12.7

Doxorubicin (Reference) 0.98 1.2 0.85 1.5

SAR Analysis:

Influence of Amine Substitution: The nature of the substituent on the amino group

significantly impacts anticancer activity.[1]

Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring

influence cytotoxic potency.[1]

Trifluoromethyl Group: The trifluoromethyl group at position 5 appears to be crucial for the

observed biological activity, likely due to its strong electron-withdrawing nature and its ability

to enhance lipophilicity.[1]

Table 2: Enzyme Inhibition by Novel Bromophenol
Derivatives
A series of novel bromophenol derivatives were synthesized and evaluated for their inhibitory

effects on human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). The

inhibition constants (Ki) are displayed below.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/Comparative_Analysis_of_2_Amino_4_bromo_5_trifluoromethyl_phenol_Derivatives_in_Drug_Discovery.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_2_Amino_4_bromo_5_trifluoromethyl_phenol_Derivatives_in_Drug_Discovery.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_2_Amino_4_bromo_5_trifluoromethyl_phenol_Derivatives_in_Drug_Discovery.pdf
https://www.mdpi.com/1420-3049/27/21/7426
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Ki (nM) vs. hCA I Ki (nM) vs. hCA II Ki (nM) vs. AChE

13 - 1.63 ± 0.11 11.04 ± 0.61

14 - 4.28 ± 0.86 11.62 ± 2.75

15 - 2.62 ± 0.13 24.86 ± 5.30

16 - 7.77 ± 0.57 16.27 ± 2.98

17 - 10.33 ± 1.88 21.04 ± 4.72

18 7.92 ± 1.38 9.15 ± 1.36 7.92 ± 1.38

19 - 15.05 ± 1.07 17.43 ± 3.15

20 - 6.21 ± 1.01 8.32 ± 0.69

21 - 4.97 ± 0.59 6.54 ± 1.03

Note: Ki values for hCA I were reported to be in the range of 2.53 ± 0.25 to 25.67 ± 4.58 nM.[3]

Experimental Protocols
General Synthesis of 2-Bromo-5-(trifluoromethyl)phenol
This protocol describes the synthesis of the parent compound, 2-Bromo-5-

(trifluoromethyl)phenol.[4]

Dissolution: Dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon

disulfide.

Bromination: Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.

Reaction: Stir the reaction mixture continuously at room temperature for approximately 18

hours.

Work-up: Partition the reaction solution between 200 ml of dichloromethane and 100 ml of

water. Separate the organic phase, wash with 20 mL of saturated aqueous sodium chloride,

and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the residue by

silica gel column chromatography using dichloromethane containing 40% hexane as the

eluent to yield 2-bromo-5-trifluoromethylphenol as a yellow oil.[4]

General Synthesis of 2-Amino-4-bromo-5-
(trifluoromethyl)phenol Derivatives
The following is a multi-step synthesis for the preparation of the anticancer derivatives listed in

Table 1.[1]

Nitration: To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a

mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is

stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered,

washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

Reduction: 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and

hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours.

After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is

neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic

layer is dried over sodium sulfate and concentrated to give 2-Amino-4-bromo-5-

(trifluoromethyl)phenol (1a).[1]

Derivative Synthesis:

Derivative 1b (-CH3): Prepared by reacting 1a with methyl iodide in the presence of a

base.[1]

Further functionalization of the amino group leads to other derivatives.
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Caption: General synthetic workflow for producing diverse bromophenol analogs.
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Caption: Key structural modifications influencing the biological activity of bromophenol analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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